4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC15987534
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3O |
|---|---|
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3 |
| Standard InChI Key | IJYGYZYPYWCZNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C(=NC=N1)Cl)C#N |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Atomic Connectivity
The systematic IUPAC name, 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile, delineates its substitution pattern on the pyrimidine ring. The core heterocycle features nitrogen atoms at positions 1 and 3, with substituents distributed across positions 4, 5, and 6. The propan-2-yloxy group (–OCH(CH)) introduces steric bulk, while the electron-withdrawing cyano (–C≡N) and chloro (–Cl) groups influence electronic distribution and reactivity .
Molecular Descriptors and Representation
The SMILES notation CC(C)OC1=C(C(=NC=N1)Cl)C#N encodes the connectivity, emphasizing the isopropyl ether linkage and nitrile group. The InChIKey IJYGYZYPYWCZNA-UHFFFAOYSA-N provides a unique identifier for database retrieval. XLogP3 values (predicted ~2.5) suggest moderate lipophilicity, favoring membrane permeability in biological systems .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 197.62 g/mol | |
| CAS Registry Number | 2207399-82-2 | |
| SMILES | CC(C)OC1=C(C(=NC=N1)Cl)C#N | |
| InChIKey | IJYGYZYPYWCZNA-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Halogenation and Nucleophilic Substitution
Synthesis typically begins with 4,6-dichloropyrimidine-5-carbonitrile, where selective displacement of the C6 chlorine atom with isopropanol under basic conditions (e.g., KCO/DMF, 60–80°C) installs the propan-2-yloxy group. The C4 chlorine remains intact due to decreased electrophilicity at that position post-substitution.
Purification and Yield Optimization
Reaction mixtures are purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Yields range from 45–65%, contingent on stoichiometric control and exclusion of moisture.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chlorine Displacement | Isopropanol, KCO, DMF, 70°C | Introduce propan-2-yloxy group |
| Workup | Aqueous extraction, drying (NaSO) | Remove inorganic salts |
| Purification | Column chromatography (EtOAc:Hexane) | Isolate product |
Physicochemical Properties and Stability
Thermodynamic and Solubility Profiles
Experimental data on melting/boiling points remain unreported, though analogues suggest decomposition above 200°C . The nitrile group confers polarity, enabling solubility in dipolar aprotic solvents (DMF, DMSO) but limited aqueous solubility (<1 mg/mL).
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR):
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H NMR (400 MHz, CDCl): δ 1.40 (d, J=6.0 Hz, 6H, CH(CH)), 4.70 (septet, J=6.0 Hz, 1H, OCH), 8.90 (s, 1H, C2-H).
-
C NMR (100 MHz, CDCl): δ 22.1 (CH), 70.8 (OCH), 115.2 (C≡N), 155.4 (C5), 162.1 (C4-Cl), 170.3 (C6-O).
Infrared Spectroscopy (IR):
Strong absorption at ~2240 cm (C≡N stretch) and 1250 cm (C–O–C ether) .
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